molecular formula C5H8N2O B12435862 (Furan-3-ylmethyl)hydrazine CAS No. 887592-21-4

(Furan-3-ylmethyl)hydrazine

Cat. No.: B12435862
CAS No.: 887592-21-4
M. Wt: 112.13 g/mol
InChI Key: XJYYDKZYOIPDII-UHFFFAOYSA-N
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Description

(Furan-3-ylmethyl)hydrazine is a hydrazine derivative featuring a furan ring substituted at the 3-position with a methylhydrazine group. Hydrazine derivatives are pivotal in organic synthesis due to their versatility as intermediates in pharmaceuticals, agrochemicals, and polymers. The furan moiety introduces unique electronic and steric properties, influencing reactivity and stability. Characterization typically employs spectroscopic methods (NMR, IR) and chromatographic techniques (TLC) to confirm purity and structure .

Properties

CAS No.

887592-21-4

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

furan-3-ylmethylhydrazine

InChI

InChI=1S/C5H8N2O/c6-7-3-5-1-2-8-4-5/h1-2,4,7H,3,6H2

InChI Key

XJYYDKZYOIPDII-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Furan-3-ylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with hydrazine hydrate under mild conditions. The reaction typically proceeds in an alcohol solvent, such as ethanol, at room temperature .

Industrial Production Methods

Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(Furan-3-ylmethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-ylmethyl azides, while reduction can produce furan-3-ylmethylamines .

Scientific Research Applications

While the search results do not focus specifically on the applications of "(Furan-3-ylmethyl)hydrazine," they do provide information on related compounds and applications that can help address the query.

Furan Chemistry and Applications

  • Furan as a Platform Chemical: Furans are platform chemicals derived from biomass and can be used to manufacture benzene derivatives and polymers . They can also undergo ring-opening reactions (RORs) to produce alcohols, ketones, acids, anhydrides, and lactones .
  • Medicinal Chemistry: Furan-containing compounds have gained attention in medicinal chemistry because of their chemotherapeutic behavior . They exhibit antimicrobial, anticancer, antitumor, anti-inflammatory, and antitubulin activities and are used to treat cardiac arrhythmias . Substituted furans can be employed as building blocks for naturally occurring metabolites and pharmaceutical agents .
  • Thiadiazoles and Oxadiazoles: Compounds containing furan rings, such as thiadiazoles and oxadiazoles, possess biological activities, including anticancer, antiepileptic, antiviral, antibacterial, and antifungal properties .

Specific Furan Derivatives and their Applications

  • Fluorinated Imines and Hydrazones: Fluorinated imines and hydrazones have antibacterial activities against Gram-positive and Gram-negative bacteria .
  • 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives: These derivatives are novel inhibitors of SARS-CoV-2 Mpro and were developed through in-house library screening .
  • Sugar Hydrazones: Sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems have been synthesized and studied for anticancer activity against human liver carcinoma cells . Some compounds have shown high activity, with IC50 values close to that of the reference drug doxorubicin .
  • (Tricyanofuran-3-ylmethylene)hydrazinyl thiazole: The synthesis of this compound has been documented .

Cosmetics

  • Topical Formulations: Experimental design techniques can optimize the development of stable, safe, and effective cosmetic products . Plant extracts are also used for their antiseptic, skin-soothing, and anti-inflammatory properties .

Mechanism of Action

The mechanism by which (Furan-3-ylmethyl)hydrazine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Solubility Stability Reactivity Reference
(Furan-3-ylmethyl)hydrazine Likely polar solvents (H2O, EtOH) Moderate (sensitive to oxidation) Nucleophilic, forms hydrazones N/A
[(5-Methylfuran-2-yl)methyl]hydrazine Data unspecified Commercial grade Similar to hydrazine derivatives
1-((1H-Indol-3-yl)methyl)hydrazine Organic solvents Stable under inert conditions Reacts with isothiocyanates
Thiazol-2-ylhydrazines DCM, DMSO Thermally stable Forms metal complexes
3-Chlorophenylhydrazine HCl Water, alcohols Hygroscopic Strong reducing agent

Key Observations :

  • Solubility : Furan- and indole-based derivatives exhibit higher solubility in polar solvents due to their heterocyclic aromaticity and hydrogen-bonding capacity .
  • Stability : Hydrazine derivatives with electron-withdrawing groups (e.g., 3-chlorophenyl ) may show reduced thermal stability compared to furan derivatives.
  • Reactivity : Thiazol-2-ylhydrazines demonstrate chelating ability, useful in coordination chemistry, whereas indole derivatives are reactive toward electrophiles like isothiocyanates.

Functional Insights :

  • Pharmaceuticals : Indole- and thiazole-based hydrazines show promise in targeting neurological (MAO inhibitors) and oncological pathways.
  • Agrochemicals : Arylhydrazines like 3-chlorophenylhydrazine HCl are precursors to herbicides, leveraging their redox activity.
  • Material Science : Furan derivatives may contribute to biodegradable polymers due to the furan ring’s renewable sourcing .

Biological Activity

(Furan-3-ylmethyl)hydrazine, a compound derived from furan and hydrazine, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential as an anti-cancer agent, its mechanism of action against various biological targets, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C5H6N2\text{C}_5\text{H}_6\text{N}_2

The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, enhancing the biological activity of the hydrazine moiety.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, derivatives of furan-containing hydrazines have shown promising results in inhibiting cancer cell proliferation. A study reported that compounds derived from (furan-2-ylmethylene)hydrazine exhibited IC50 values ranging from 1.55 µM to 10.76 µM against SARS-CoV-2 main protease (Mpro), indicating their potential as antiviral agents as well .

Table 1: IC50 Values of Furan Derivatives Against Cancer Cell Lines

CompoundTargetIC50 (µM)Reference
F8-S43SARS-CoV-2 Mpro10.76
F8-B6SARS-CoV-2 Mpro1.57
7gA549 Cells27.7
DoxorubicinA549 Cells28.3

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and proteins within cancerous cells. For example, it has been identified as a reversible covalent inhibitor of the SARS-CoV-2 main protease, which is crucial for viral replication . The binding affinity and inhibition kinetics were evaluated using various biochemical assays, revealing that structural modifications significantly impact the inhibitory potency.

Case Study 1: Inhibition of Urease Activity

A study focusing on arylmethylene hydrazine derivatives, including those related to this compound, reported high anti-urease activity. The most potent derivative exhibited an IC50 value of 0.82 µM, showcasing its potential in treating urease-related disorders such as kidney stones . The study utilized kinetic assays to elucidate the inhibition mechanism, revealing that these compounds act as mixed-type inhibitors.

Case Study 2: Antiviral Activity Against SARS-CoV-2

In a recent investigation into novel inhibitors targeting SARS-CoV-2 Mpro, derivatives based on this compound were synthesized and screened for biological activity. Compound F8-B6 was highlighted for its low cytotoxicity and potent inhibitory effect on viral replication, making it a candidate for further development in antiviral therapies .

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